2,6-dichloro-4-ethynylbenzonitrile
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Overview
Description
2,6-Dichloro-4-ethynylbenzonitrile is an organic compound with the molecular formula C9H3Cl2N and a molecular weight of 196.03 g/mol This compound is characterized by the presence of two chlorine atoms, an ethynyl group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-ethynylbenzonitrile typically involves the reaction of 2,6-dichlorobenzoyl chloride with bromine in the presence of dimethyl sulfoxide (DMSO) as a solvent . The reaction proceeds through a series of steps, including halogenation and subsequent substitution reactions, to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-ethynylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions involving the ethynyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2,6-Dichloro-4-ethynylbenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-ethynylbenzonitrile involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the nitrile group can form hydrogen bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.
2,6-Dichlorobenzonitrile: Similar structure but lacks the ethynyl group.
Uniqueness
2,6-Dichloro-4-ethynylbenzonitrile is unique due to the presence of both chlorine atoms and an ethynyl group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wider range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2680539-47-1 |
---|---|
Molecular Formula |
C9H3Cl2N |
Molecular Weight |
196 |
Purity |
95 |
Origin of Product |
United States |
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